TRPV1 Antagonist Potency in Human VR1-Expressing HEK293 Cells: Class-Level Comparison to BCTC
The pyridazinylpiperazine series to which this compound belongs was evaluated for VR1 antagonist activity using capsaicin-induced (CAP) and pH 5.5-induced (pH) FLIPR calcium-flux assays in human VR1-expressing HEK293 cells. The most potent members of the series exhibited IC₅₀ values spanning 9–200 nM, representing an improvement over the prototypical VR1 antagonist BCTC [1]. While the exact IC₅₀ for 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine is not publicly disclosed in the primary literature, its structural features (the N-(4-methylpyridin-2-yl)amine extension and butylsulfonyl group) position it among the more elaborated analogs in the library, which correlate with sub-100 nM potency [1].
| Evidence Dimension | TRPV1 antagonist IC₅₀ (CAP-induced FLIPR assay) |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred from SAR to be in the sub-100 nM range |
| Comparator Or Baseline | BCTC (prototypical VR1 antagonist); BCTC IC₅₀ in the same assay format is reported as approximately 35–100 nM in related studies |
| Quantified Difference | Potency improvement over BCTC varies by specific analog; the most potent pyridazinylpiperazines achieve IC₅₀ values as low as 9 nM, representing up to ~10-fold improvement |
| Conditions | Capsaicin-induced (CAP) FLIPR calcium-flux assay in human VR1-expressing HEK293 cells |
Why This Matters
For researchers selecting a TRPV1 antagonist chemical probe, the pyridazinylpiperazine scaffold offers documented sub-200 nM potency with improved pharmaceutical properties versus BCTC, making this compound a viable second-generation starting point.
- [1] Tafesse L, Sun Q, Schmid L, Valenzano KJ, Rotshteyn Y, Su X, Kyle DJ. Synthesis and evaluation of pyridazinylpiperazines as vanilloid receptor 1 antagonists. Bioorg Med Chem Lett. 2004;14(22):5513-5519. doi:10.1016/j.bmcl.2004.09.010 View Source
